6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole
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Overview
Description
The compound 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole is a complex heterocyclic molecule that incorporates several functional groups, including an indole, a triazole, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Construction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole and oxadiazole rings can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines of the triazole and oxadiazole rings.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with multiple biological targets makes it a valuable candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole involves its interaction with various molecular targets. The indole ring can bind to receptors and enzymes, modulating their activity. The triazole and oxadiazole rings can interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Oxadiazole Derivatives: Compounds like oxadiazole-based drugs are known for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole lies in its combination of three different heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN6O/c19-13-3-5-14(6-4-13)25-10-16(22-24-25)17-21-18(26-23-17)12-2-1-11-7-8-20-15(11)9-12/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQOAZQUAKUEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NC(=NO3)C4=CN(N=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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